
Arsanyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsanyl is an arsenic hydride.
Applications De Recherche Scientifique
Application Technology for Pest Management
- The USDA Agricultural Research Service (ARS) has conducted significant research in application technology for pest management. This includes development of application systems, drift management, efficacy enhancement, and remote sensing. Such technologies are crucial for crop protection and environmental safety (Smith & Thomson, 2003).
Organic Agriculture Research
- ARS's research in organic agriculture focuses on understanding the natural processes in plants, soils, invertebrates, and microbes that regulate pests and soil fertility, thereby reducing reliance on synthetic pesticides and fertilizers. This interdisciplinary approach benefits both organic and conventional agriculture (Matt C. Smith, 2013).
Cosorption of Uranyl and Arsenate on Aluminum Oxide
- Research on the simultaneous adsorption of aqueous arsenate and uranyl onto aluminum oxide provides insights into the interactions of these elements in various pH and concentration conditions. This is vital for understanding phosphate-based uranium remediation systems (Tang & Reeder, 2009).
Food Safety Research
- ARS's research in food safety encompasses the assessment, control, or elimination of harmful food contaminants. This includes both naturally occurring and introduced contaminants, playing a crucial role in ensuring a safe food supply (Tu, 2020).
Remote Sensing for Crop Management
- ARS's research in remote sensing has been instrumental in non-destructively monitoring plant growth and detecting environmental stresses. This technology provides vital information for site-specific agricultural management (Pinter et al., 2003).
Rangeland Research for Sustainability
- ARS research focused on enhancing livestock production, sustaining and restoring rangelands, and maintaining environmental resources has been pivotal in transforming range management from an art to a science (Ars Information Staff, 2004).
Raman Spectroscopic Study of Uranyl Minerals
- The use of Raman spectroscopy in identifying uranyl minerals, including the uranyl arsenate mineral novaekite, is a significant contribution to nuclear forensics, geology, and environmental science (Driscoll et al., 2014).
Capillary Zone Electrophoresis for Studying Photolytic Degradation
- The study of p-arsanilic acid transformation in the process of photolytic degradation using capillary zone electrophoresis offers insights into the environmental impact of this compound and its degradation products (Polyakova et al., 2020).
Propriétés
Nom du produit |
Arsanyl |
|---|---|
Formule moléculaire |
AsH2 |
Poids moléculaire |
76.938 g/mol |
InChI |
InChI=1S/AsH2/h1H2 |
Clé InChI |
WLQSSCFYCXIQDZ-UHFFFAOYSA-N |
SMILES |
[AsH2] |
SMILES canonique |
[AsH2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




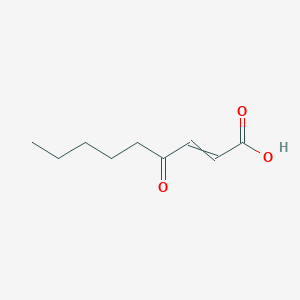
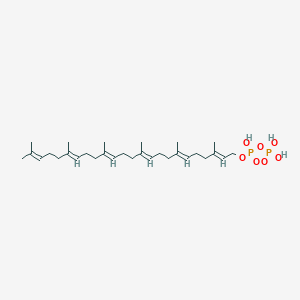

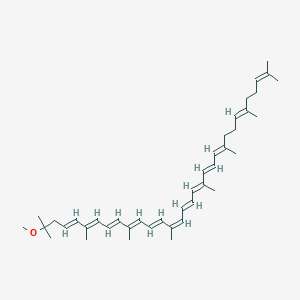

![5-[(5-Bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1237180.png)
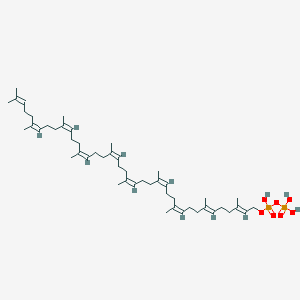
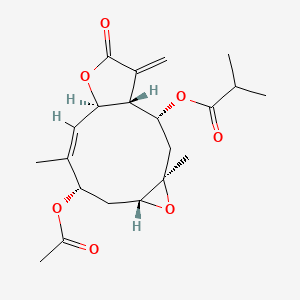
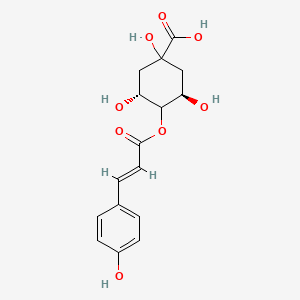

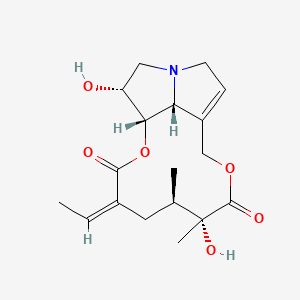
![[4-[(E)-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B1237191.png)
![methyl 2-[3-[(E)-[(2-quinolin-8-yloxyacetyl)hydrazinylidene]methyl]indol-1-yl]acetate](/img/structure/B1237194.png)